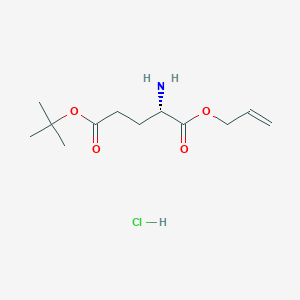

H-Glu(Otbu)-烯丙基酯盐酸盐

描述

H-Glu(OtBu)-OtBu.HCl, also known as L-Glutamic Acid Di-tert-butyl Ester Hydrochloride or Di-tert-Butyl (S)-2-Aminopentanedioate Hydrochloride, is a glutamate derivative . It is a solid substance with a white to light yellow color . It is used in the field of peptide synthesis .

Synthesis Analysis

H-Glu(OtBu)-OtBu.HCl is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs . It is a versatile building block in peptide chemistry and can be used in the synthesis of a series of dynamic peptides .

Molecular Structure Analysis

The molecular formula of H-Glu(OtBu)-OtBu.HCl is C13H26ClNO4 . The molecular weight is 295.803 . The exact mass is 295.155029 .

Chemical Reactions Analysis

H-Glu(OtBu)-OtBu.HCl is a glutamate derivative that can be used for substance P antagonist synthesis .

Physical And Chemical Properties Analysis

H-Glu(OtBu)-OtBu.HCl has a density of 1.02g/cm3 . Its boiling point is 311.1ºC at 760 mmHg . The melting point ranges from 60 to 75ºC . It has a flash point of 78.1ºC .

科学研究应用

然而,对于类似的化合物或研究领域,有关于化学化合物在生物系统中更广泛应用的研究,例如使用金属卟啉催化剂对饱和 C-H 键进行功能化,其中包括羟基化、胺化和类卡宾插入,适用于各种有机合成应用 (Che 等,2011)。这些过程对于开发新的药物、材料和化学中间体至关重要。

另一个例子是对硫代葡萄糖苷的研究,这是一种存在于十字花科蔬菜中的含硫化合物,因其抗肿瘤和抗菌特性而受到研究。这些化合物经过酶促水解形成生物活性产物,如异硫氰酸烯丙酯,在抗菌和抗癌治疗中显示出潜力 (Melrose, 2019)。

作用机制

Target of Action

H-Glu(Otbu)-Allyl Ester HCl, also known as (S)-1-Allyl 5-tert-butyl 2-aminopentanedioate hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . These are targeted therapies that deliver cytotoxic agents directly to specific cells, such as cancer cells, thereby reducing the impact on healthy cells.

Mode of Action

The compound acts as a linker in the formation of ADCs and PROTACs . In ADCs, it connects the antibody, which recognizes and binds to specific antigens on the target cells, with the cytotoxic drug. In PROTACs, it links a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the action of ADCs and PROTACs. In the case of ADCs, upon binding to the target antigen, the ADC-antigen complex is internalized into the cell where the cytotoxic drug is released, leading to cell death . For PROTACs, the compound facilitates the recruitment of the E3 ubiquitin ligase to the target protein, triggering its ubiquitination and subsequent degradation by the proteasome .

Result of Action

The result of the compound’s action is the selective destruction of target cells (in the case of ADCs) or the degradation of target proteins (in the case of PROTACs). This can lead to therapeutic effects in various diseases, particularly cancers .

安全和危害

H-Glu(OtBu)-OtBu.HCl is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter should be used when handling this compound . It is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

未来方向

属性

IUPAC Name |

5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXLQFSCMUQFLS-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)

![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)